4-Fluoro-alpha-methylbenzyl isothiocyanate

Overview

Description

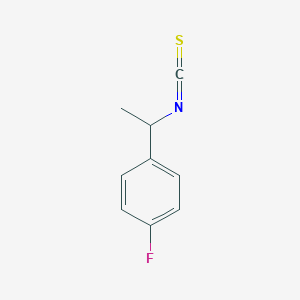

4-Fluoro-alpha-methylbenzyl isothiocyanate (IUPAC name: 1-fluoro-4-(1-isothiocyanatoethyl)benzene) is an organosulfur compound characterized by a benzyl backbone substituted with a fluorine atom at the para-position and a methyl group at the alpha-carbon adjacent to the isothiocyanate (-N=C=S) functional group . This structural configuration imparts unique electronic and steric properties, distinguishing it from other isothiocyanates.

Preparation Methods

The synthesis of 4-Fluoro-alpha-methylbenzyl isothiocyanate typically involves the reaction of 1-fluoro-4-nitrobenzene with an appropriate isothiocyanate precursor. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, where the nitro group is replaced by the isothiocyanatoethyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Fluoro-alpha-methylbenzyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.

Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-alpha-methylbenzyl isothiocyanate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is used as a labeling agent in biochemical assays due to its ability to form stable conjugates with biomolecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-alpha-methylbenzyl isothiocyanate involves its interaction with nucleophiles, leading to the formation of stable covalent bonds. The isothiocyanato group is particularly reactive, allowing the compound to form thiourea derivatives with amines. This reactivity is exploited in various applications, including labeling and drug development .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues and Substituent Effects

Table 1: Substituent Effects on Key Properties

Key Findings :

- Cytotoxicity: Phenethyl isothiocyanate exhibits negligible toxicity to normal cells (HaCaT) at ≤30 μM, whereas allyl isothiocyanate is restricted due to safety concerns .

- Antimicrobial Activity : Benzyl isothiocyanate shows stronger E. coli inhibition than phenethyl derivatives, likely due to higher lipophilicity .

- Tumorigenesis Modulation: Phenethyl isothiocyanate inhibits lung tumors but exacerbates esophageal carcinogenesis in rats, highlighting structure-dependent activity .

Analytical Method Performance

Table 3: Analytical Parameters for Isothiocyanates

Insights :

Biological Activity

4-Fluoro-alpha-methylbenzyl isothiocyanate (FMBITC) is a compound belonging to the isothiocyanate family, known for its diverse biological activities, particularly in cancer research and potential therapeutic applications. This article reviews the biological activity of FMBITC, highlighting its mechanisms of action, efficacy against various cancer types, and potential applications in drug development.

Chemical Structure and Properties

- Chemical Formula : C10H10FNCS

- Molecular Weight : 211.26 g/mol

- IUPAC Name : 4-Fluoro-α-methylbenzyl isothiocyanate

Isothiocyanates, including FMBITC, exert their biological effects through several mechanisms:

- Inhibition of Cancer Cell Proliferation : FMBITC has shown significant inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Epigenetic Modulation : Research indicates that FMBITC can inhibit DNA methylation and histone deacetylation, which are critical processes in cancer progression .

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Biological Activity Against Cancer

FMBITC has been evaluated for its anticancer properties against several cancer types. The following table summarizes its effectiveness based on recent studies:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 15.2 | Induction of apoptosis |

| Lung Cancer | A549 | 12.5 | Cell cycle arrest and apoptosis |

| Colon Cancer | HCT116 | 10.8 | Inhibition of histone deacetylases |

| Prostate Cancer | PC-3 | 14.0 | Modulation of gene expression |

| Ovarian Cancer | OVCAR-3 | 11.7 | Antioxidant activity and apoptosis induction |

Case Studies

- In Vivo Studies : A study conducted on mice with induced tumors demonstrated that FMBITC significantly reduced tumor growth compared to controls, indicating its potential as a therapeutic agent in cancer treatment .

- Combination Therapy : Research has shown that combining FMBITC with traditional chemotherapeutic agents enhances the overall anticancer efficacy, suggesting a synergistic effect that could improve treatment outcomes .

Safety and Toxicology

While FMBITC exhibits promising biological activity, safety assessments are crucial for its potential therapeutic use. Preliminary toxicological studies indicate that FMBITC has a favorable safety profile at therapeutic doses but further studies are needed to fully understand its long-term effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Fluoro-alpha-methylbenzyl isothiocyanate, and what factors influence reaction efficiency?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or thiocarbamoylation. A common method involves reacting 4-fluoro-α-methylbenzylamine with thiophosgene or carbon disulfide under controlled pH (8–10). Key factors include:

- Temperature : Excess heat may degrade the isothiocyanate group; reactions are typically conducted at 0–5°C .

- Solvent Choice : Anhydrous dichloromethane or THF minimizes side reactions .

- Catalysts : Triethylamine or pyridine enhances reaction efficiency by neutralizing HCl byproducts .

- Purification : Silica gel chromatography or recrystallization (using hexane/ethyl acetate) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- NMR : Prioritize <sup>1</sup>H NMR signals for the isothiocyanate group (δ 3.8–4.2 ppm, CH2 adjacent to NCS) and fluorine coupling (J ≈ 8–10 Hz in <sup>19</sup>F NMR) .

- IR : A sharp peak at 2050–2100 cm<sup>−1</sup> confirms the -NCS group .

- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 196.1 (calculated) validates molecular weight .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (error < ±0.3%) .

Q. What handling and storage conditions are critical to maintaining the stability of this compound?

Methodological Answer:

- Storage : Keep at –20°C in amber vials under inert gas (Ar/N2) to prevent hydrolysis .

- Handling : Use gloveboxes or fume hoods; avoid moisture (isothiocyanates hydrolyze to thioureas) .

- Stability Testing : Monitor purity via TLC (silica gel, hexane:EtOAc 7:3) monthly; degradation >5% warrants repurification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 or HepG2) and control for solvent effects (DMSO ≤0.1%) .

- Dose-Response Curves : Compare EC50/IC50 values across ≥3 independent replicates .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers due to impurities or protocol variations .

Q. What strategies optimize regioselectivity in nucleophilic addition reactions involving this compound?

Methodological Answer:

- Steric Effects : Bulkier nucleophiles (e.g., tert-butylamine) favor attack at the less hindered α-methyl position .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO2) direct nucleophiles to the fluorinated aromatic ring .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states to guide solvent/catalyst selection .

Q. How does the fluorine substituent influence reactivity compared to non-fluorinated analogs (e.g., methylbenzyl isothiocyanates)?

Methodological Answer:

- Electrophilicity : Fluorine increases the electrophilic character of the isothiocyanate group (Hammett σp = +0.06), accelerating reactions with amines .

- Comparative Studies : Synthesize analogs (e.g., 3-Methylbenzyl isothiocyanate [GEO-02499]) and compare kinetics via <sup>19</sup>F NMR or stopped-flow techniques .

Q. How can this compound be used as a probe for studying enzyme inhibition mechanisms?

Methodological Answer:

- Covalent Modification : Target cysteine residues in enzymes (e.g., kinases) via -NCS group; confirm binding via X-ray crystallography or MALDI-TOF .

- Activity Assays : Pre-incubate enzymes with the compound (1–100 µM) and measure residual activity using fluorogenic substrates .

Q. What computational approaches predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. H2O) on reaction pathways .

- Machine Learning : Train models on PubChem data to predict regioselectivity in multi-component reactions .

Properties

IUPAC Name |

1-fluoro-4-(1-isothiocyanatoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMBAXGHCKMDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334058 | |

| Record name | 1-Fluoro-4-(1-isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182565-27-1 | |

| Record name | 1-Fluoro-4-(1-isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182565-27-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.